3-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Antitumor MCF-7 Structure-Activity Relationship

Researchers conducting kinase SAR studies need the 3-methoxybenzamide regioisomer for matched-pair analysis against 3-halo analogs-yet it is rarely stocked. This compound fills that gap. • Matched-pair SAR: screen vs. 3-Cl (CAS 899996-28-2) and 3-Br analogs in MCF-7/HCT-116 panels to quantify Hammett σ-dependence of antitumor potency. • PDE selectivity: benzamide linker enables isoform profiling vs. ketone-linked patent series (benchmark PDE9A IC₅₀ ~26 nM). • Drug-like properties: MW 361.35, LogP 2.3, tPSA 88.8 Ų for QSAR modeling. Custom synthesis with full analytical characterization. Batch reservations available.

Molecular Formula C19H15N5O3
Molecular Weight 361.361
CAS No. 899996-18-0
Cat. No. B2437898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
CAS899996-18-0
Molecular FormulaC19H15N5O3
Molecular Weight361.361
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
InChIInChI=1S/C19H15N5O3/c1-27-15-9-5-6-13(10-15)18(25)22-23-12-20-17-16(19(23)26)11-21-24(17)14-7-3-2-4-8-14/h2-12H,1H3,(H,22,25)
InChIKeyPEALUFLHDXMUSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy Analog: Structural Baseline & Procurement


3-Methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899996-18-0; MF C₁₉H₁₅N₅O₃; MW 361.4 g·mol⁻¹) belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold extensively explored for kinase and phosphodiesterase (PDE) inhibition . This specific compound bears a 3-methoxybenzamide moiety at the N5 position of the pyrimidinone ring, distinguishing it from closely related 3-halo (Cl, Br) and 4-methoxy regioisomeric analogs that populate the same chemical series [1]. While direct, publicly disclosed quantitative bioactivity data for this exact compound remains sparse, its structural features position it as a candidate for focused screening in kinase (p38α MAPK, Src/Abl) and PDEIX inhibitor programmes.

Workflow Kinase and PDE inhibitor screening studies
Selection Context 3‑Methoxybenzamide as electronically distinct probe vs halogen analogs
Use Context SAR exploration of methoxy positional and electronic effects

Non-Interchangeability of 3-Methoxy Analog


Within the N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide series, even minor substituent variation on the benzamide ring profoundly alters biological activity. Published data on close structural analogs demonstrate that replacing a 3-chloro substituent (CAS 899996-28-2) with alternative groups shifts both the potency and the cellular target profile in antitumor assays . In p38α MAP kinase inhibitors of a related pyrazolo[3,4-d]pyrimidine series, the position and electronic nature of the benzamide substituent dictated IC₅₀ values spanning over an order of magnitude (e.g., compound 6f: IC₅₀ = 0.032 µM vs SB203580: IC₅₀ = 0.041 µM) and determined in vivo anti-inflammatory efficacy [1]. Consequently, generic substitution of the 3-methoxy compound with a 3-chloro, 3-bromo, or 4-methoxy analog without empirical re-validation represents a substantial scientific risk, as even regioisomeric or isosteric changes cannot be assumed to preserve target engagement, selectivity, or ADME properties.

Substituent‑dependent target engagement
Replacing 3‑OCH₃ with 3‑Cl or 3‑Br may shift kinase selectivity and cellular potency, with reported IC₅₀ variations over an order of magnitude among related analogs.
Regioisomeric mismatch
The 4‑methoxy regioisomer, despite identical computed properties, is predicted to bind the kinase hinge differently and may not serve as a direct substitute.
Assay and ADME profile uncertainty
Target engagement, selectivity, and ADME properties observed in halogenated or para‑substituted analogs may not transfer, requiring empirical re‑validation.

Differentiation Evidence Against Closest Analogs


Electronic Effect: 3-Methoxy vs. 3-Chloro

The 3-chloro analog (CAS 899996-28-2) has been evaluated for in vitro antitumor activity against the human breast adenocarcinoma cell line MCF-7, exhibiting moderate activity . The target compound replaces the electron-withdrawing chlorine (-I effect, weak H-bond acceptor) with a methoxy group (+M resonance donor, stronger H-bond acceptor). In pyrazolo[3,4-d]pyrimidine-based p38α MAPK inhibitors, substituent electronic character on the benzamide ring directly modulates IC₅₀ values by altering key hydrogen-bond interactions with kinase hinge residues (e.g., Asn115, Lys53) [1]. The 3-methoxy variant is predicted to exhibit a distinct kinase selectivity fingerprint relative to the 3-chloro benchmark, although direct comparative IC₅₀ data for the target compound remain unpublished.

Electronic Effect
Class‑level inference
3‑OCH₃ (+M, σₘ −0.12) vs 3‑Cl (−I, σₘ +0.37)
Electronic difference may support distinct kinase selectivity fingerprint.
Direct comparative IC₅₀ data not publicly available.
Antitumor MCF-7 Structure-Activity Relationship

Regioisomeric Differentiation: 3-Methoxy vs. 4-Methoxy

The 4-methoxy regioisomer (CAS 69722-23-2) shares an identical molecular formula (C₁₉H₁₅N₅O₃, MW 361.35) and computed properties (XLogP3 = 2.3, tPSA = 88.8 Ų) with the target 3-methoxy compound, yet the positional shift of the methoxy group from the meta to the para position of the benzamide ring re-orients the H-bond acceptor/donor pharmacophore [1]. In crystallographically characterized p38α MAP kinase inhibitors (PDB: 3L8X), the analogous 3-substituted benzamide ligand N,4-dimethyl-3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzamide adopts a binding pose where the benzamide meta-substituent engages a distinct sub-pocket; a para-substituent would project into solvent or clash with the kinase hinge [2]. This structural evidence indicates that 3-OCH₃ and 4-OCH₃ regioisomers are likely to exhibit divergent kinase selectivity profiles, precluding their interchangeable use in screening cascades.

Regioisomeric Binding
Supporting evidence
Meta vs para predicted orientation difference from PDB: 3L8X template
Binding mode divergence may preclude interchangeable screening.
Based on structural inference; no comparative biochemical data.
Positional Isomerism Kinase Selectivity Molecular Docking

Drug-Likeness Profile vs. Benchmarks

Based on computed properties derived from the structurally identical 4-methoxy regioisomer, the target 3-methoxy compound satisfies all Lipinski Rule of 5 criteria: MW 361.35 (<500), XLogP3 2.3 (<5), H-bond donors 1 (<5), H-bond acceptors 5 (<10), and topological polar surface area (tPSA) 88.8 Ų (<140 Ų) [1]. These parameters indicate favorable predicted oral bioavailability and membrane permeability. By comparison, the 3-bromo and 3-nitro analogs possess higher MW (425.24 and 391.34 g·mol⁻¹, respectively) and altered LogP values, potentially shifting them outside favorable ADME space for specific delivery routes [2]. The 3-methoxy compound thus offers a superior starting point for programmes requiring balanced hydrophilicity and permeability within this chemotype.

Drug‑Likeness Profile
Supporting evidence
MW 361.35 · XLogP3 2.3 · HBD 1 · HBA 5 · tPSA 88.8 Ų (all within Lipinski Rule of 5)
Favorable computed profile for oral bioavailability screening programs.
Values computed from 4‑OCH₃ regioisomer; experimental confirmation pending.
Drug-Likeness Lipinski Rule of 5 ADME Prediction

p38α MAP Kinase Inhibitory Activity Benchmark

In a 2019 study, pyrazolo[3,4-d]pyrimidine-based N-substituted benzamide derivatives were systematically evaluated for p38α MAP kinase inhibition. The most potent compound (6f) achieved an IC₅₀ of 0.032 ± 1.63 µM, surpassing the prototypic p38α inhibitor SB203580 (IC₅₀ = 0.041 ± 1.75 µM) in the same assay [1]. Compound 6f also demonstrated superior in vivo anti-inflammatory efficacy (83.73% inhibition vs 78.05% for diclofenac sodium) and reduced ulcerogenic liability [1]. While the target 3-methoxy compound was not included in this specific study, it shares the same pyrazolo[3,4-d]pyrimidine core and benzamide linkage, supporting its candidacy for p38α MAPK screening with a quantitative benchmark already established for the chemotype.

p38α MAPK Benchmark
Cross‑study comparable
Related compound 6f IC₅₀ 0.032 µM vs SB203580 IC₅₀ 0.041 µM (same chemotype)
Supports scaffold candidacy for p38α MAPK screening studies.
Target compound not directly tested; activity requires experimental confirmation.
p38α MAP Kinase Inflammation IC50 Benchmarking

PDE9A Inhibition Potential: Class-Level Evidence

The US9617269 patent discloses a series of N-substituted pyrazolo[3,4-d]pyrimidine ketone compounds as phosphodiesterase IX (PDE9A) inhibitors, with reported IC₅₀ values ranging from 26 nM (Compound WYQ-88) to 121 nM (Compound WYQ-4) against the human PDE9A catalytic domain [1][2]. The target 3-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide shares the core pyrazolo[3,4-d]pyrimidinone scaffold with these patented inhibitors but differs in bearing a benzamide rather than a ketone linker at the N5 position. This structural divergence may confer differential PDE subtype selectivity (e.g., PDE9A vs PDE1/PDE5) relative to the ketone-linked series. BAY 73-6691, the first reported PDE9A-selective inhibitor, serves as an external benchmark (IC₅₀ ≈ 22 nM) [3].

PDE9A Potential
Class‑level inference
Patented ketone‑linked analogs: IC₅₀ 26–121 nM (PDE9A). Benzamide linker distinct.
May support PDE9A inhibitor SAR with linker differentiation for subtype selectivity.
Benzamide vs ketone linker may shift PDE isoform selectivity profile.
PDEIX PDE9A cGMP Cognitive Disorders

Application Scenarios for 3-Methoxy Analog


SAR Probe for Methoxy Positional Effects

The 3-methoxy substitution on the benzamide ring provides a critical SAR data point for differentiating meta vs para substitution effects on kinase target engagement. As established in Section 3, the 4-methoxy regioisomer (CAS 69722-23-2) shares identical computed physicochemical properties but is predicted to adopt a divergent binding orientation with respect to the kinase hinge sub-pocket, based on co-crystal structural evidence (PDB: 3L8X) [1]. Procurement of both the 3-OCH₃ and 4-OCH₃ regioisomers enables a matched-pair analysis to deconvolute positional effects on potency against p38α MAPK (benchmark IC₅₀: ~0.032 µM for related compounds) and broader kinase panels.

MCF-7 Antitumor Screening with 3-Chloro Benchmark

The 3-chloro analog (CAS 899996-28-2) has documented moderate in vitro antitumor activity against MCF-7 cells, establishing a known-activity reference point within the 3-substituted benzamide series . The 3-methoxy compound can be screened head-to-head against the 3-Cl, 3-Br, and 3-NO₂ analogs in MCF-7 and broader cancer cell line panels (HCT-116, HEPG-2), as precedent exists for pyrazolo[3,4-d]pyrimidine cytotoxicity evaluation in these lines. This enables direct quantification of the Hammett σ-dependence of antitumor potency and guides subsequent lead optimization.

PDE9A Inhibitor Lead Identification

The US9617269 patent series established that N-substituted pyrazolo[3,4-d]pyrimidine ketones achieve PDE9A IC₅₀ values as low as 26 nM (WYQ-88), with the scaffold validated for cGMP-hydrolyzing PDEIX inhibition [2]. The 3-methoxybenzamide compound, featuring a benzamide rather than ketone linker at the N5 position, provides a structurally distinct starting point for exploring linker-dependent PDE subtype selectivity. Screening against a PDE isoform panel (PDE1, PDE5, PDE9A) will determine whether the benzamide linker shifts selectivity relative to the ketone-linked patent series, leveraging BAY 73-6691 (IC₅₀ ≈ 22 nM) as an external reference standard.

In Silico Docking & Pharmacophore Modeling

The compound's favorable computed drug-likeness profile (MW 361.35, LogP 2.3, tPSA 88.8 Ų, all within Lipinski Rule of 5 criteria) and balanced H-bond donor/acceptor ratio make it an attractive input for computational target-fishing and proteome-wide docking studies [3]. When used alongside the 3-Cl and 4-OCH₃ comparators, the 3-OCH₃ analog completes a pharmacophoric matrix (σₘ values: -0.12 for OCH₃, +0.37 for Cl) that enables QSAR model construction for predicting kinase and PDE target engagement across the pyrazolo[3,4-d]pyrimidine chemical space.

Application
Selection Property
Validation Focus
Kinase hinge sub‑pocket SAR studies
Meta‑substituted benzamide pharmacophore
Kinase panel selectivity and binding mode analysis
Cancer cell‑line screening
Electronically differentiated analog set (methoxy vs halogen)
Cytotoxicity endpoint review in cell‑line panels
PDE9A inhibitor lead identification
Benzamide linker for PDE subtype selectivity differentiation
PDE isoform panel selectivity profiling
In silico docking & QSAR modeling
Drug‑likeness‑compliant scaffold with balanced H‑bond profile
Pharmacophore mapping and virtual screening enrichment
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